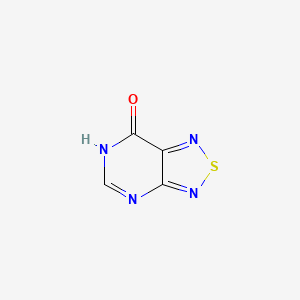
6-Hydroxy-8-thiapurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-8-thiapurine is a thiopurine derivative known for its significant biological and chemical properties. Thiopurines, including this compound, are a class of compounds that have been extensively studied for their immunosuppressive, anti-inflammatory, and anticancer activities . These compounds are structurally similar to purines, which are essential components of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-8-thiapurine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-mercaptopurine with hydroxylating agents to introduce the hydroxyl group at the 6th position . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy-8-thiapurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purines depending on the reagents used.
Applications De Recherche Scientifique
6-Hydroxy-8-thiapurine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thiopurine derivatives.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an immunosuppressive and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-8-thiapurine involves its incorporation into DNA and RNA, where it acts as an antimetabolite. This incorporation disrupts the normal synthesis and function of nucleic acids, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and interferes with the synthesis of guanine nucleotides .
Comparaison Avec Des Composés Similaires
6-Mercaptopurine: Another thiopurine derivative with similar immunosuppressive and anticancer properties.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
Thioguanine: Used in the treatment of leukemia and other cancers.
Uniqueness: 6-Hydroxy-8-thiapurine is unique due to its specific hydroxylation at the 6th position, which imparts distinct chemical and biological properties compared to other thiopurines. This modification can influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
7598-41-6 |
|---|---|
Formule moléculaire |
C4H2N4OS |
Poids moléculaire |
154.15 g/mol |
Nom IUPAC |
6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4OS/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
Clé InChI |
RYRDPYFHJVZVFA-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NSN=C2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
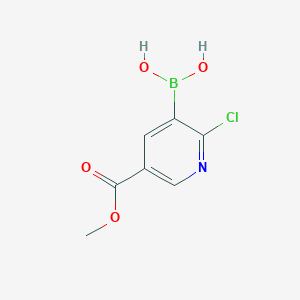
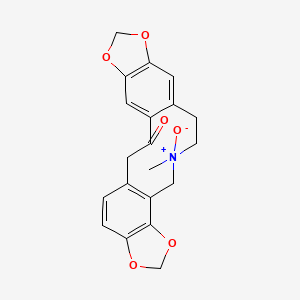
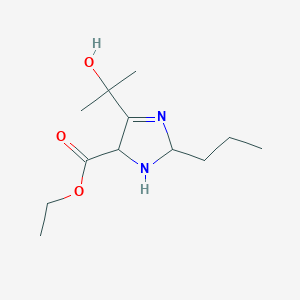
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)

![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

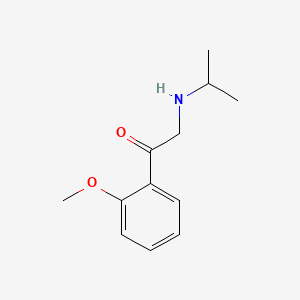
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
